molecular formula C21H20N2O6S2 B2849391 Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397278-82-9

Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2849391
CAS RN: 397278-82-9
M. Wt: 460.52
InChI Key: BFJPGIZXUPVGDG-UHFFFAOYSA-N
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Description

“Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It is a derivative of benzo[b]thiophene, which is a class of heterocyclic compounds that have been extensively exploited in medical chemistry, natural products, and materials science .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a topic of interest in recent years. A method of synthesis for a similar compound, “methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate”, has been developed . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound is complex and likely involves a benzo[b]thiophene core with additional functional groups attached. The exact structure would depend on the specific synthesis process used .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely complex and involve multiple steps. The synthesis of similar compounds often involves reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .

Scientific Research Applications

Hepatitis B Virus Inhibition

A study by Ivachtchenko et al. (2019) synthesized a closely related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, and evaluated its potential as a new inhibitor of hepatitis B virus (HBV). The study highlighted its in vitro nanomolar inhibitory activity against HBV, showcasing its potential in antiviral research.

Synthesis and Molecular Structure

The compound has also been involved in studies focusing on its synthesis, molecular structure, and reactivity. Research on its synthesis and structural analysis provides insights into its chemical properties and potential applications in developing new pharmaceuticals or materials. Studies such as those by Olesen, Hansen, & Engelstoft (1995) and Kim & Kim (2000) provide valuable information on the chemical reactions and mechanisms involving similar thiophene derivatives.

Cholinesterase Inhibition

In another study, Kausar et al. (2021) designed, synthesized, and explored novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide for their potential as cholinesterase inhibitors and antioxidants. Their research indicated that several synthesized compounds showed effective dual inhibition against butyrylcholinesterase and acetylcholinesterase enzymes, with significant potential for treating diseases related to cholinesterase malfunction, such as Alzheimer's disease (Kausar et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential biological activity. Given the interest in benzo[b]thiophene derivatives in various fields, this compound could have potential applications in medical chemistry, natural products, and materials science .

properties

IUPAC Name

methyl 3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-28-21(25)19-18(16-4-2-3-5-17(16)30-19)22-20(24)14-6-8-15(9-7-14)31(26,27)23-10-12-29-13-11-23/h2-9H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJPGIZXUPVGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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